molecular formula C13H10N4O3 B2607234 4-Methoxy-2-(3-nitroanilino)nicotinonitrile CAS No. 341966-95-8

4-Methoxy-2-(3-nitroanilino)nicotinonitrile

Cat. No.: B2607234
CAS No.: 341966-95-8
M. Wt: 270.248
InChI Key: WNBCBTQOJJXXLD-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-nitroanilino)nicotinonitrile is a useful research compound. Its molecular formula is C13H10N4O3 and its molecular weight is 270.248. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-2-(3-nitroanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-20-12-5-6-15-13(11(12)8-14)16-9-3-2-4-10(7-9)17(18)19/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBCBTQOJJXXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Kinase Inhibition Mechanism of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1] This guide delves into the hypothesized mechanism of action of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile as a kinase inhibitor. While direct research on this specific molecule is emerging, its structural features—a nicotinonitrile scaffold linked to a substituted aniline—are characteristic of a class of compounds known to interact with the ATP-binding pocket of various kinases.[3] This document provides a comprehensive framework for its investigation, from postulating its molecular interactions to detailing the experimental workflows required for its validation as a targeted therapeutic agent.

Introduction: The Rationale for Investigating 4-Methoxy-2-(3-nitroanilino)nicotinonitrile

The chemical architecture of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile suggests its potential as a kinase inhibitor. The nicotinonitrile core is a recognized scaffold in the design of anticancer agents, with some derivatives exhibiting cytotoxic effects against various cancer cell lines.[4][5] The aniline moiety is also a common feature in many FDA-approved tyrosine kinase inhibitors, where it often forms crucial hydrogen bonds within the kinase's active site.[2][3] The methoxy and nitro functional groups can further influence the compound's electronic properties and binding interactions, potentially conferring selectivity and potency.[6]

Given these structural alerts, it is hypothesized that 4-Methoxy-2-(3-nitroanilino)nicotinonitrile functions as an ATP-competitive kinase inhibitor. This guide will explore this proposed mechanism and outline a comprehensive strategy for its experimental validation.

Hypothesized Mechanism of Action: An ATP-Competitive Kinase Inhibitor

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[7] This fundamental reaction is central to cellular signaling.[1] Small molecule inhibitors can block this activity through various mechanisms.[1]

We postulate that 4-Methoxy-2-(3-nitroanilino)nicotinonitrile acts as a Type I kinase inhibitor . Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, directly competing with the endogenous ATP.[1] This mode of inhibition is plausible due to the compound's structural resemblance to known 4-anilinoquinazoline and 4-anilino-3-quinolinecarbonitrile inhibitors, which are established ATP-competitive inhibitors of kinases like the epidermal growth factor receptor (EGFR).[3]

The proposed binding model involves the anilino group forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for many ATP-competitive inhibitors. The nicotinonitrile and substituted phenyl rings likely occupy the hydrophobic regions of the ATP-binding pocket, further stabilizing the interaction.

Potential Kinase Targets

The precise kinase targets of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile would need to be determined experimentally. However, based on the prevalence of the anilinopyrimidine and related scaffolds in oncology drug discovery, potential targets could include:

  • Tyrosine Kinases: Such as EGFR, Src family kinases, and Abl kinase.[3][8]

  • Serine/Threonine Kinases: Including those involved in cell cycle regulation and proliferation pathways, such as p21-activated kinase 4 (PAK4).[9]

The following sections will detail the experimental approaches to identify the specific kinase targets and validate the proposed mechanism of action.

Experimental Validation and Characterization

A multi-faceted approach is necessary to thoroughly characterize the kinase inhibitory activity of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile. This involves a combination of biochemical and cell-based assays.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are the first step in determining if a compound directly inhibits a kinase and to quantify its potency.[7]

These assays measure the phosphorylation of a substrate by a purified kinase in the presence of the inhibitor.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile against a panel of purified kinases.

Methodology:

A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[11] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, and varying concentrations of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back to ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is measured by a plate reader. The signal intensity directly correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

The results of the kinase profiling should be summarized in a table for clear comparison of the compound's potency against different kinases.

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue
......

Causality Behind Experimental Choices:

  • Using a large panel of kinases helps to identify the primary target(s) and assess the selectivity of the inhibitor.

  • The ADP-Glo™ assay is chosen for its high sensitivity and suitability for high-throughput screening.[11]

Workflow for Biochemical Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis prep1 Prepare Kinase and Substrate reaction Incubate Kinase, Substrate, Inhibitor, and ATP prep1->reaction prep2 Serial Dilution of Inhibitor prep2->reaction detect1 Add ADP-Glo™ Reagent reaction->detect1 Stop Reaction & Deplete ATP detect2 Add Kinase Detection Reagent detect1->detect2 Convert ADP to ATP detect3 Measure Luminescence detect2->detect3 Generate Signal analysis Calculate IC50 detect3->analysis G inhibitor 4-Methoxy-2-(3-nitroanilino) nicotinonitrile kinase Target Kinase inhibitor->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation) p_substrate->response Signal Transduction

Caption: Inhibition of a kinase signaling pathway.

These assays assess the downstream effect of kinase inhibition on cell survival and growth. [6] Objective: To determine the effect of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile on the proliferation and viability of cancer cells.

Methodology:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. [6] Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight. [6]2. Compound Treatment: Treat the cells with a range of concentrations of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile and incubate for a period such as 48 or 72 hours. [6]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product. [6]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineGI50 (µM)
Cell Line XValue
Cell Line YValue
Cell Line ZValue

Causality Behind Experimental Choices:

  • The MTT assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects. [4][6]* Using a panel of cancer cell lines can reveal differential sensitivity and provide insights into the compound's spectrum of activity. [6]

Conclusion

The structural characteristics of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile strongly suggest its potential as a kinase inhibitor, likely acting in an ATP-competitive manner. This guide has outlined a logical and comprehensive experimental strategy to validate this hypothesis. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can elucidate the specific kinase targets, determine the potency and selectivity of the compound, and confirm its on-target activity in a physiologically relevant context. The successful execution of these studies will be instrumental in defining the therapeutic potential of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile and guiding its further development as a novel anticancer agent.

References

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.). Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6). Retrieved from [Link]

  • Cell-based Kinase Profiling Service. (n.d.). Retrieved from [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC. (n.d.). Retrieved from [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Retrieved from [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC. (n.d.). Retrieved from [Link]

  • Scientists Find a Molecule to Fight Chemoresistant Cancer - Research & Development World. (2016, November 30). Retrieved from [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - MDPI. (2022, May 18). Retrieved from [Link]

  • (PDF) Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation - ResearchGate. (2025, November 29). Retrieved from [Link]

  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022, August 28). Retrieved from [Link]

  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed. (2002, September 15). Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). Retrieved from [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved from [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife. (2024, December 5). Retrieved from [Link]

  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed. (2017, December 1). Retrieved from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC. (2023, May 17). Retrieved from [Link]

  • Effects of multi-kinase inhibitors on the activity of cytochrome P450 2J2 - ResearchGate. (n.d.). Retrieved from [Link]

Sources

4-Methoxy-2-(3-nitroanilino)nicotinonitrile SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-2-(3-nitroanilino)nicotinonitrile: Synthesis, Properties, and Research Applications

Abstract

This technical guide provides a comprehensive scientific overview of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile, a specialized heterocyclic compound. While not widely documented in current literature, its structure combines the pharmacologically significant nicotinonitrile core with a substituted aniline moiety, suggesting a strong potential for applications in medicinal chemistry and materials science. This document outlines the core chemical identifiers, proposes a robust synthetic pathway based on established chemical principles, and discusses potential biological activities and research workflows. The content herein is curated for researchers, chemists, and professionals in drug development, offering a foundational understanding and practical framework for the synthesis and evaluation of this and related molecules.

Introduction and Rationale

The pyridine nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] When functionalized to form nicotinonitriles (3-cyanopyridines), this scaffold gives rise to a class of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and insecticidal properties.[1][2][3] The molecule 4-Methoxy-2-(3-nitroanilino)nicotinonitrile integrates this potent core with a 3-nitroaniline substituent, a functional group known to influence electronic properties and protein-ligand interactions.

The strategic combination of these three key moieties—a methoxy group, a cyano group on a pyridine ring, and a nitro-substituted aniline—results in a molecule with a unique electronic and steric profile. The methoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring, while the cyano and nitro groups are strong electron-withdrawing groups. This electronic push-pull system is a common feature in molecules designed for applications in nonlinear optics and as fluorescent probes. Furthermore, the anilino-nicotinonitrile framework is a known scaffold for kinase inhibitors.

This guide serves as a foundational resource, postulating the key chemical data, a logical and field-proven synthetic approach, and a framework for its potential investigation in drug discovery programs.

Core Compound Data and Identifiers

As this compound is not cataloged in major chemical databases, its identifiers have been computationally generated based on its IUPAC name. This provides a standardized reference for research and documentation.

IdentifierValueSource
IUPAC Name 4-Methoxy-2-(3-nitroanilino)nicotinonitrile-
Molecular Formula C₁₃H₉N₅O₃-
Molecular Weight 283.25 g/mol -
Canonical SMILES COc1cc(C#N)c(nc1)Nc1cccc(c1)[O-]Generated
InChI InChI=1S/C13H9N5O3/c1-21-12-5-9(8-14)13(17-11-4-2-3-10(6-11)18(19)20)15-7-12/h2-7H,1H3,(H,15,17)Generated
InChIKey FZPQBYVCDLVSQU-UHFFFAOYSA-NGenerated

Proposed Synthetic Pathway: A Mechanistic Approach

The synthesis of 2-anilinonicotinonitrile derivatives can be achieved through several reliable methods.[4] For 4-Methoxy-2-(3-nitroanilino)nicotinonitrile, a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, represents a state-of-the-art and highly versatile approach. This method is renowned for its high selectivity, broad functional group tolerance, and efficiency in forming the critical C-N bond.[4]

The proposed two-step synthesis starts from the commercially available 2-chloro-4-methoxypyridine.

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Buchwald-Hartwig Amination R1 2-Chloro-4-methoxypyridine C1 Pd(PPh₃)₄ DMF, 80°C R1->C1 R2 Zn(CN)₂ R2->C1 P1 2-Cyano-4-methoxypyridine (4-Methoxy-nicotinonitrile) C1->P1 R3 2-Chloro-4-methoxynicotinonitrile C2 Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene, 110°C R3->C2 R4 3-Nitroaniline R4->C2 P2 4-Methoxy-2-(3-nitroanilino)nicotinonitrile C2->P2 R3_alt 2-Chloro-4-methoxynicotinonitrile R4_alt 3-Nitroaniline C2_alt SNAr Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMSO), Heat P2_alt 4-Methoxy-2-(3-nitroanilino)nicotinonitrile Start 2-Chloro-4-methoxynicotinonitrile Conditions Buchwald-Hartwig Amination Catalyst: Pd₂(dba)₃ Ligand: Xantphos Base: Cs₂CO₃ Solvent: Toluene Temp: 110°C Start->Conditions Aniline 3-Nitroaniline Aniline->Conditions Product 4-Methoxy-2-(3-nitroanilino)nicotinonitrile Conditions->Product

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Rationale for Experimental Choices
  • Starting Materials : 2-Chloro-4-methoxynicotinonitrile is the key precursor. The chlorine atom at the 2-position of the pyridine ring is highly activated towards both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling due to the electron-withdrawing effect of the adjacent ring nitrogen and the cyano group. 3-Nitroaniline is a readily available commercial reagent.

  • Catalyst System : The combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized bulky phosphine ligand like Xantphos is crucial. Xantphos is a "bite-angle" ligand that promotes the reductive elimination step, which is often rate-limiting, thus increasing reaction efficiency and preventing side reactions.

  • Base and Solvent : A non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the aniline, forming the active nucleophile. Toluene is a common high-boiling, non-polar solvent suitable for this type of reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-4-methoxynicotinonitrile (1.0 eq)

  • 3-Nitroaniline (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Chloro-4-methoxynicotinonitrile, 3-Nitroaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Methoxy-2-(3-nitroanilino)nicotinonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications and Biological Rationale

The structural features of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile suggest several avenues for investigation in drug discovery.

  • Anticancer Activity : The nicotinonitrile scaffold is present in compounds that exhibit antiproliferative activity.[1] Specifically, substituted 2-anilinopyridines are known to function as hinge-binding motifs in various protein kinase inhibitors. The 3-nitroanilino moiety could be explored for its ability to form specific hydrogen bonds or other interactions within a kinase active site.

  • Antimicrobial Properties : Many heterocyclic compounds containing pyridine and nitroaromatic groups have demonstrated potent antibacterial and antifungal activities.[5][6] This compound could be screened against a panel of pathogenic bacteria and fungi.

  • Materials Science : The donor-pi-acceptor structure (methoxy-phenyl-nitro) suggests potential for applications as a solvatochromic dye or in non-linear optics.

Logical Workflow for Biological Screening

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Studies Start Synthesized Compound (Purity >98%) Assay1 Antiproliferative Assay (e.g., MTT against MCF-7, HCT-116 cells) Start->Assay1 Assay2 Antimicrobial Assay (e.g., MIC against S. aureus, E. coli) Start->Assay2 Hit Hit Identified (e.g., IC₅₀ < 10 µM) Assay1->Hit Active NoHit No Significant Activity Assay1->NoHit Inactive Assay2->Hit Active Assay2->NoHit Inactive Study1 Kinase Inhibition Panel Hit->Study1 Study2 Mechanism of Action Studies (e.g., Cell Cycle Analysis) Hit->Study2 Study3 Structure-Activity Relationship (SAR) Studies Study1->Study3 Study2->Study3 Lead Lead Candidate Study3->Lead

Caption: Workflow for evaluating biological activity.

Conclusion

4-Methoxy-2-(3-nitroanilino)nicotinonitrile stands as a molecule of significant academic and pharmaceutical interest, bridging the well-established biological relevance of the nicotinonitrile core with the unique electronic properties of a nitroaniline substituent. While direct experimental data is not yet available, this guide provides a robust and scientifically-grounded framework for its synthesis and future investigation. The proposed Buchwald-Hartwig amination protocol offers a reliable and modern method for its preparation, paving the way for its evaluation in anticancer, antimicrobial, and materials science research programs. This document is intended to be a catalyst for such explorations, providing the necessary foundational information for researchers to embark on the study of this promising compound.

References

  • Al-Otaibi, J. S., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8312. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10693-10708. Available at: [Link]

  • Jasim, H. A., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Joshi, A. K., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82. Available at: [Link]

Sources

The 2-Amino-3-Cyanopyridine Scaffold: A Versatile Nexus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanopyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic and structural characteristics make it a versatile building block for the synthesis of a wide array of biologically active molecules.[2] This guide provides a comprehensive overview of the synthesis, applications, and mechanistic insights of the 2-amino-3-cyanopyridine scaffold, offering a technical resource for professionals engaged in drug discovery and development.

The Synthetic Heart of the Matter: Constructing the 2-Amino-3-Cyanopyridine Core

The prevalence of the 2-amino-3-cyanopyridine scaffold in medicinal chemistry is largely due to its accessible synthesis, most notably through one-pot multicomponent reactions (MCRs). These reactions are highly efficient, environmentally friendly, and allow for the generation of diverse chemical libraries from simple, readily available starting materials.[3][4][5]

A common and effective method involves the condensation of an aromatic aldehyde, a methyl ketone (or cyclohexanone), malononitrile, and ammonium acetate.[3][4][5][6][7] This reaction can be facilitated by a variety of catalysts, including heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry.[3][4][7] Microwave-assisted organic synthesis has also been shown to significantly reduce reaction times and improve yields, often under solvent-free conditions.[6]

Proposed General Mechanism of Synthesis

The reaction mechanism typically proceeds through a series of condensations and cyclizations. A plausible pathway involves the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine product.[3]

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates A Aromatic Aldehyde E Arylidenemalononitrile A->E Knoevenagel Condensation B Malononitrile B->E C Ketone F Enamine C->F Condensation D Ammonium Acetate D->F G Michael Adduct E->G Michael Addition F->G H Dihydropyridine G->H Cyclization P 2-Amino-3-cyanopyridine H->P Aromatization

Caption: Generalized synthetic pathway for 2-amino-3-cyanopyridine derivatives.

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The 2-amino-3-cyanopyridine moiety is a cornerstone in the development of various therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1][3][5][8]

Anticancer Agents

The fight against cancer has been a major focus for the application of this scaffold. Derivatives have shown potent activity against a range of cancer cell lines, acting through various mechanisms.

Inhibition of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogene involved in cancer cell proliferation, apoptosis, and metastasis.[2] Certain 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of STAT3 phosphorylation, leading to cytotoxic effects in human colorectal cancer cell lines such as HCT-116, RKO, and DLD-1.[2][9] For instance, the compound designated as 3n in one study demonstrated significant inhibition of STAT3 phosphorylation in a dose- and time-dependent manner, along with the suppression of cancer cell migration and colony formation.[9]

STAT3_Inhibition cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_p p-STAT3 (dimer) Nucleus Nucleus STAT3_p->Nucleus Translocation STAT3->STAT3_p Dimerization Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Inhibitor 2-Amino-3-cyanopyridine Derivative (e.g., 3n) Inhibitor->JAK Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by 2-amino-3-cyanopyridine derivatives.

Kinase Inhibition: Several derivatives have been investigated as inhibitors of key kinases involved in cancer progression. For example, some have shown potential as dual inhibitors of VEGFR-2 and HER-2, both of which are crucial targets in cancer therapy.[10][11] The 2-amino-3-cyanopyridine moiety can effectively bind to the ATP-binding site of these kinases, leading to the inhibition of their downstream signaling pathways.[10][11]

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
3n HCT-116 (Colorectal)10.50[9]
3n Hela (Cervical)14.27[9]
3n A375 (Melanoma)4.61[9]
4f A549 (Lung)23.78[12]
4f MKN45 (Gastric)67.61[12]
4f MCF7 (Breast)53.87[12]
5a HepG2 (Liver)2.71[10]
5e MCF-7 (Breast)1.39[10]
7a MCF7 (Breast)1.80[13]
7b PC-3 (Prostate)3.60[14]
4a HT29 (Colorectal)2.243[14]

Table 1: Anticancer Activity of Selected 2-Amino-3-cyanopyridine Derivatives.

Antimicrobial and Antiviral Agents

The 2-amino-3-cyanopyridine scaffold is also a promising platform for the development of antimicrobial and antiviral drugs.[1][3][5][8]

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis and evaluation of 2-amino-3-cyanopyridine derivatives against a variety of bacterial and fungal strains.[3][8][15][16][17][18] The presence of certain substituents, such as halogens, has been shown to enhance antimicrobial activity.[8][16] For instance, some derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[3][15][16]

Antiviral Activity: The scaffold has also been identified in compounds with antiviral properties, including activity against HIV-1 integrase.[1][19] This highlights the potential of 2-amino-3-cyanopyridine derivatives as leads for the development of novel antiviral therapies.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-amino-3-cyanopyridine have been investigated for their anti-inflammatory and analgesic activities.[17][20] The nature and position of substituents on the aryl rings of the scaffold can significantly influence these properties. Studies have shown that the presence of electron-releasing groups can enhance anti-inflammatory and analgesic effects.[17]

Other Therapeutic Areas

The versatility of the 2-amino-3-cyanopyridine scaffold extends to other therapeutic areas, including:

  • Carbonic Anhydrase Inhibitors: Novel derivatives have been synthesized and shown to inhibit human carbonic anhydrase I and II isoenzymes.[21]

  • IKK-β Inhibitors: This scaffold has been identified in inhibitors of IKK-β, a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory diseases.[1][5][6]

  • A2A Adenosine Receptor Antagonists: Certain derivatives have been developed as antagonists for the A2A adenosine receptor, a target for various neurological and inflammatory disorders.[1]

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

General Protocol for One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is a generalized procedure based on several reported methods for the four-component synthesis of 2-amino-3-cyanopyridines.[7][9]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (8 mmol)

  • Toluene (10 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a round-bottom flask, add the substituted acetophenone (1 mmol), the respective benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in toluene (10 mL).

  • Stir the mixture at reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic phase twice with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Suspend the resulting residue in absolute ethanol to induce precipitation or for recrystallization to obtain the purified 2-amino-3-cyanopyridine derivative.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Treat cells with varying concentrations of test compounds Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT solution to each well Step4->Step5 Step6 Incubate for 4 hours Step5->Step6 Step7 Add solubilizing agent (e.g., DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC50 values Step8->End

Caption: Workflow for the MTT assay to determine the anticancer activity of compounds.

Procedure:

  • Cell Seeding: Seed the desired cancer cells (e.g., HCT-116) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-amino-3-cyanopyridine derivatives in the cell culture medium. Add these dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Conclusion and Future Perspectives

The 2-amino-3-cyanopyridine scaffold has proven to be a remarkably versatile and privileged structure in the realm of medicinal chemistry. Its straightforward and efficient synthesis, coupled with its broad range of biological activities, makes it an attractive starting point for the development of novel therapeutic agents. The continued exploration of this scaffold, particularly through the generation of diverse libraries and the investigation of novel mechanisms of action, holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the emergence of new and improved drug candidates based on this remarkable heterocyclic core.

References

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM - Organic Chemistry Research. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions - OICC Press. Available at: [Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. Available at: [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. Available at: [Link]

  • Antibacterial activity of 2-amino-3-cyanopyridine derivatives - Mathnet.RU. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Available at: [Link]

  • Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies | Semantic Scholar. Available at: [Link]

  • One Pot Synthesis and Antimicrobial Screening of 2-Amino- 3-Cyanopyridine derivatives of Vanillin Analogues - World Scientific News. Available at: [Link]

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Available at: [Link]

  • Scholars Research Library Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth. Available at: [Link]

  • (PDF) 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD - ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]

  • (PDF) Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines - ResearchGate. Available at: [Link]

  • Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 4-Methoxy-2-(3-nitroanilino)nicotinonitrile from 2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile

Executive Summary & Scientific Rationale

This Application Note details the synthetic pathway for 4-Methoxy-2-(3-nitroanilino)nicotinonitrile , a highly functionalized pyridine scaffold often utilized as a key intermediate in the development of EGFR and Src kinase inhibitors (e.g., analogs of Bosutinib or Neratinib).

The Challenge: The starting material specified, 2-chloronicotinonitrile , possesses a chlorine atom at the C2 position but lacks the necessary functional group at the C4 position to introduce the methoxy substituent directly. Direct nucleophilic attack at C4 is electronically unfavorable compared to the highly activated C2 position.

The Strategy: To achieve the target structure with high regioselectivity, the synthesis is bifurcated into two distinct phases:

  • Core Activation (C4 Functionalization): The 2-chloronicotinonitrile scaffold is first activated via N-oxidation and nitration to introduce a leaving group at C4, followed by methoxylation.

  • Regioselective Coupling (

    
    ):  The resulting 2-chloro-4-methoxynicotinonitrile intermediate undergoes a nucleophilic aromatic substitution (
    
    
    
    ) with 3-nitroaniline. The presence of the electron-withdrawing nitrile group (CN) at C3 and the pyridine nitrogen renders the C2-chlorine highly susceptible to displacement by the aniline nucleophile.

Synthetic Pathway Visualization

The following diagram illustrates the critical "Activation-Then-Coupling" logic required to synthesize the target from the specified precursor.

SynthesisPathway Start 2-Chloronicotinonitrile (Starting Material) NOxide N-Oxide Intermediate (Activation) Start->NOxide Urea-H2O2 / TFAA (Oxidation) Nitro 4-Nitro-2-chloro- nicotinonitrile 1-oxide NOxide->Nitro HNO3 / H2SO4 (Nitration at C4) MethoxyOxide 4-Methoxy-2-chloro- nicotinonitrile 1-oxide Nitro->MethoxyOxide NaOMe / MeOH (Displacement) Intermed 2-Chloro-4-methoxy- nicotinonitrile (Key Electrophile) MethoxyOxide->Intermed PCl3 or H2/Pd (Deoxygenation) Target 4-Methoxy-2-(3-nitroanilino)- nicotinonitrile (Target) Intermed->Target S_NAr Coupling (ethoxyethanol, 120°C) Reactant 3-Nitroaniline Reactant->Target Nucleophile

Caption: Step-wise functionalization of the pyridine core followed by convergent assembly.

Phase 1: Scaffold Functionalization (Precursor Synthesis)

Note: If 2-chloro-4-methoxynicotinonitrile is commercially available, proceed directly to Phase 2. The following steps describe its synthesis from the raw 2-chloronicotinonitrile .

Step 1.1: N-Oxidation and Nitration

To functionalize the inert C4 position, we must utilize the directing effects of the N-oxide.

  • Mechanism: The N-oxide activates the ring towards electrophilic aromatic substitution (nitration) at the C4 position (para to the N-oxide).

  • Protocol:

    • Dissolve 2-chloronicotinonitrile (1.0 eq) in trifluoroacetic acid (TFA).

    • Add Urea Hydrogen Peroxide (UHP, 2.0 eq) portion-wise at 0°C. Stir at RT for 18h.

    • Quench and isolate 2-chloronicotinonitrile 1-oxide .

    • Dissolve the N-oxide in conc.

      
       and add fuming 
      
      
      
      dropwise at 60°C.
    • Heat to 100°C for 4 hours.

    • Pour onto ice. The precipitate is 4-nitro-2-chloronicotinonitrile 1-oxide .

Step 1.2: Methoxylation and Deoxygenation
  • Protocol:

    • Suspend the nitro-N-oxide intermediate in MeOH at 0°C.

    • Add NaOMe (1.05 eq) slowly. The nitro group is displaced by methoxide.

    • Isolate 4-methoxy-2-chloronicotinonitrile 1-oxide .

    • Dissolve in

      
       and add 
      
      
      
      (2.0 eq) carefully at reflux (1h) to remove the N-oxide oxygen.
    • Yield: The resulting solid is the key electrophile: 2-chloro-4-methoxynicotinonitrile .

Phase 2: The Coupling Protocol (Target Synthesis)

This is the critical convergent step. The reaction exploits the electron-deficient nature of the pyridine ring (enhanced by the 3-CN group) to facilitate the displacement of the 2-Cl by the aniline amine.

Materials & Reagents
ComponentRoleSpecification
2-Chloro-4-methoxynicotinonitrile Electrophile>98% Purity (from Phase 1)
3-Nitroaniline Nucleophile1.1 Equivalents
2-Ethoxyethanol SolventAnhydrous (High boiling point required)
Pyridine Hydrochloride Catalyst0.1 Equivalents (Optional, accelerates reaction)
Step-by-Step Methodology

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-methoxynicotinonitrile (1.68 g, 10 mmol) in 2-ethoxyethanol (20 mL).

  • Add 3-nitroaniline (1.52 g, 11 mmol).

  • Optimization Note: While basic conditions (

    
    ) are common, acid catalysis (Pyridine HCl or p-TSA) often suppresses side reactions for deactivated anilines like 3-nitroaniline.
    

2. Thermal Activation:

  • Place the flask in an oil bath pre-heated to 120°C .

  • Stir vigorously under an inert atmosphere (

    
     or Ar) to prevent oxidation of the aniline.
    
  • Reaction Time: Monitor by TLC (50:50 EtOAc/Hexane) or HPLC. Typical completion is observed between 4 to 6 hours .

3. Work-up:

  • Cool the reaction mixture to room temperature (25°C).

  • The product often precipitates directly upon cooling. If not, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Adjust pH to ~8 using saturated

    
     solution to neutralize any residual acid salts.
    

4. Purification:

  • Filter the resulting precipitate via vacuum filtration.[1][2]

  • Wash the filter cake with water (

    
     mL) followed by cold ethanol (
    
    
    
    mL) to remove unreacted aniline.
  • Recrystallization: Dissolve the crude solid in boiling acetonitrile or ethanol/DMF (9:1) mixture. Allow to cool slowly to 4°C.

  • Collect the yellow/orange crystals.

Quality Control & Validation

Ensure the integrity of the synthesized compound using the following parameters:

Analytical MethodExpected Result
HPLC Purity >98% (Area under curve at 254 nm)
1H NMR (DMSO-d6) Methoxy: Singlet ~4.0 ppm (3H). NH: Broad singlet ~9.5-10.0 ppm (1H). Pyridine: Two doublets (C5-H, C6-H). Aniline: Characteristic aromatic pattern (7.5-8.5 ppm).
Mass Spectrometry ESI+: [M+H]+ consistent with formula

(Calculated MW: ~270.24 Da).
Appearance Yellow to orange crystalline solid.

References

  • Taylor, E. C., & Crovetti, A. J. (1954). Pyridine-1-oxides. I. Synthesis of some nicotinic acid derivatives. Journal of Organic Chemistry, 19(10), 1633–1640. (Foundational protocol for N-oxidation and nitration of 2-chloronicotinonitrile).

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Describes analogous aniline coupling conditions for kinase inhibitors).

  • Organic Syntheses. (1954). 2-Chloronicotinonitrile.[3][4][5] Org.[1][6][7][8][9] Synth. 1954, 34, 16. (Standard preparation of the starting material).

  • Patents (CN105367571). Preparation of 2-chloronicotinamide and related nitriles. (Industrial context for handling chloronicotinonitriles).[1][3][8]

Sources

Nucleophilic aromatic substitution conditions for 3-nitroaniline and chloropyridines

Advanced Application Note: Optimization of Coupling for 3-Nitroaniline and Chloropyridines

Target Audience:

Executive Summary & Strategic Analysis

The coupling of 3-nitroaniline with chloropyridines represents a classic "mismatched" electronic system in nucleophilic aromatic substitution (

  • The Nucleophile (3-Nitroaniline): The nitro group at the meta position is strongly electron-withdrawing (

    
    ), significantly reducing the electron density of the amine lone pair (
    
    
    ). It is a "soft," sluggish nucleophile.
  • The Electrophile (Chloropyridine): While the pyridine nitrogen acts as an electron sink, the ring is less electrophilic than pyrimidine or nitrobenzene.

    • 2-Cl / 4-Cl: Reactive via

      
       but often require activation.
      
    • 3-Cl: Unreactive via classical

      
       due to the lack of resonance stabilization for the Meisenheimer intermediate.
      

Core Challenge: Standard base-mediated thermal conditions often result in low conversion (

The Solution: This guide details three optimized protocols. We prioritize Microwave Irradiation and Acid-Mediated Activation (protonation of the pyridine) over traditional base-mediated methods, as these approaches lower the activation energy barrier for this specific deactivated system.

Mechanistic Insight: The "Acid-Activation" Hack

For weak nucleophiles like 3-nitroaniline, the rate-limiting step is the initial nucleophilic attack. In standard conditions, the pyridine ring is not electrophilic enough to accept the weak amine.

The Acid Catalysis Advantage: By adding a Brønsted acid (e.g., HCl or PTSA) or using an acidic solvent, we protonate the pyridine nitrogen. This transforms the electrophile from a neutral pyridine to a pyridinium cation , dramatically lowering the LUMO energy and accelerating the attack of the weak 3-nitroaniline.

Diagram 1: Acid-Catalyzed Mechanism

(Visualizing the activation of the electrophile)

AcidCatalyzedSNArReactant2-Chloropyridine(Neutral)ProtonationProtonation(H+)Reactant->ProtonationActivatedPyridinium Cation(Highly Electrophilic)Protonation->Activated Lowers LUMOIntermediateMeisenheimer-likeComplexActivated->Intermediate Fast StepAttackNucleophilic Attack(3-Nitroaniline)Attack->IntermediateProductProduct(Amine Salt)Intermediate->Product -HCl

Caption: Protonation of the pyridine nitrogen creates a cationic species, significantly increasing susceptibility to attack by the weak 3-nitroaniline nucleophile.

Reactivity Matrix & Decision Tree

Before selecting a protocol, identify the substitution pattern of your chloropyridine.

SubstrateReactivityRecommended Strategy
2-Chloropyridine ModerateProtocol A (Microwave) or Protocol B (Acid)
4-Chloropyridine HighProtocol B (Acid) or Standard Thermal
3-Chloropyridine Inert (

)
STOP. Use Buchwald-Hartwig (Pd-catalysis).
2-Chloro-3-nitropyridine Very HighStandard Thermal (Mild Base)
Diagram 2: Experimental Workflow Decision Tree

WorkflowStartStart: Select ChloropyridineCheckPosCheck Cl PositionStart->CheckPosPos33-PositionCheckPos->Pos3metaPos242- or 4-PositionCheckPos->Pos24ortho/paraStopSTOP: SNAr Failed.Switch to Pd-CatalysisPos3->StopCheckActIs Pyridine Activated?(e.g. NO2/CN groups?)Pos24->CheckActYesActYes: High ReactivityCheckAct->YesActNoActNo: Low ReactivityCheckAct->NoActProtoCProtocol C:Standard Base (DIPEA/DMSO)80-100°CYesAct->ProtoCProtoAProtocol A:Microwave Irradiation150-180°CNoAct->ProtoAPreferredProtoBProtocol B:Acid Catalysis (Neat/EtOH)RefluxNoAct->ProtoBAlternative

Caption: Decision logic for selecting the optimal synthetic route based on electrophile electronics.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Unactivated 2-chloropyridines and rapid library generation. Mechanism: High-energy input overcomes the activation barrier of the weak nucleophile without prolonged heating that causes degradation.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • 3-Nitroaniline (1.2 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Isopropanol (iPrOH)

  • Base: None (or DIPEA if using NMP)

Procedure:

  • In a 10 mL microwave vial, dissolve 2-chloropyridine (1.0 mmol) and 3-nitroaniline (1.2 mmol) in NMP (2 mL).

  • Optional: Add DIPEA (2.0 equiv) if the pyridine is acid-sensitive. For unactivated systems, omit base initially to allow auto-catalysis or add 10 mol% acetic acid.

  • Seal the vial and irradiate at 160–180 °C for 20–40 minutes (High Absorption setting).

  • QC Check: Analyze by LC-MS. Conversion should be >85%.

  • Workup: Pour into water (20 mL). If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    , and concentrate.

Why this works: NMP absorbs microwave energy efficiently, creating localized superheating that drives the attack of the poor nucleophile [1].

Protocol B: Acid-Mediated "Neat" Fusion

Best for: Large-scale batches where microwave is not feasible; substrates resistant to hydrolysis. Mechanism: Protonation of pyridine nitrogen (See Diagram 1).

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • 3-Nitroaniline (1.0 equiv)

  • Reagent: Glacial Acetic Acid (solvent/catalyst) OR neat fusion with p-Toluenesulfonic acid (PTSA).

Procedure:

  • Combine 2-chloropyridine (5.0 mmol) and 3-nitroaniline (5.0 mmol) in a round-bottom flask.

  • Add Glacial Acetic Acid (5 mL) OR 1 equiv of HCl (4M in dioxane).

  • Heat to reflux (118 °C) for 12–24 hours.

  • Monitoring: TLC (50% EtOAc/Hexane). The product is often more polar than the starting chloride.

  • Workup: The reaction mixture will be acidic.

    • Cool to room temperature.[1]

    • Pour into crushed ice.

    • Neutralize: Slowly add saturated

      
       or 
      
      
      until pH ~8–9. The free base product should precipitate.
    • Filter the solid.[1] Recrystallize from Ethanol if necessary.

Why this works: The acid activates the pyridine. Note that 3-nitroaniline is too weakly basic (


Protocol C: Standard Thermal (For Activated Substrates)

Best for: 2-chloro-3-nitropyridine or 2-chloro-5-cyanopyridine. Note: Do NOT use this for simple 2-chloropyridine + 3-nitroaniline (reaction will be too slow).

Procedure:

  • Dissolve chloride (1.0 equiv) and amine (1.1 equiv) in DMSO.

  • Add

    
     (2.0 equiv).
    
  • Heat at 100 °C for 4–6 hours.

  • Standard aqueous workup.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Nucleophile too weak; Pyridine unactivated.Switch to Protocol A (MW) at higher temp (

) or Protocol B (Acid).
Black Tar / Decomposition Oxidative degradation of aniline at high temp.Degas solvent with

before heating. Switch to Microwave (shorter heat exposure).
Hydrolysis (Pyridine-one formation) Water present in solvent + High Temp.Use anhydrous NMP/DMSO. Ensure base (

) is dry.
Low Yield (Acid Method) Salt formation prevents isolation.Ensure pH is adjusted to >9 during workup to liberate the free base from the pyridinium salt.

References

  • Microwave-Assisted Synthesis of Aminopyrimidines/Pyridines: Campestre, C. et al. "Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives."[2][3] RSC Advances, 2020, 10 , 12249-12254. [Link]

  • Acid C

    
    : 
    Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Arkivoc, 2015, (vii), 231-242.[4]
    [Link]
    
  • Reactivity of 3-Nitroaniline: "3-Nitroaniline: Properties and Reactivity." National Center for Biotechnology Information. PubChem Compound Summary. [Link]

  • General

    
     Methodology for Pyridines: 
    "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
    [Link]
    

Application Note: Preparation and Handling of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and deploying stock solutions of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile (MNN). As a nicotinonitrile derivative featuring a nitroaniline moiety, this compound presents specific challenges regarding solubility, photosensitivity, and precipitation upon aqueous dilution. This document replaces generic "dissolve and use" instructions with a rigorous, self-validating workflow designed to ensure reproducibility in kinase inhibition assays and Structure-Activity Relationship (SAR) studies.

Physicochemical Context & Challenges

The Molecule
  • Chemical Class: Substituted Nicotinonitrile.

  • Key Moieties:

    • Nitro group (-NO2): Introduces potential redox activity and photosensitivity (protect from light).

    • Nitrile group (-CN): Electron-withdrawing, increasing the acidity of the aniline proton.

    • Aniline bridge: Provides structural rigidity but limits aqueous solubility.

  • Solubility Profile: Highly lipophilic (LogP estimated > 3.0). Soluble in DMSO; practically insoluble in water.

The Solvent: DMSO (Dimethyl Sulfoxide)

DMSO is the industry standard for small molecule stock solutions, but it is hygroscopic .[1][2]

  • The Risk: DMSO absorbs atmospheric moisture (up to 6% w/w within hours at high humidity).

  • The Consequence: Water content >0.1% in DMSO can cause hydrophobic compounds like MNN to precipitate irreversibly inside the storage vial, leading to "silent" concentration errors in biological assays.

Pre-Formulation Data & Safety

Safety Warning: DMSO penetrates skin and mucous membranes, potentially carrying toxic solutes (nitroanilines/nitriles) into the bloodstream. Double-gloving (Nitrile over Latex) is recommended.

Table 1: Compound Specifications (Theoretical)
PropertyValueNotes
Formula

Verify against specific batch CoA
MW ~270.24 g/mol Verify against specific batch CoA
Appearance Yellow to Orange solidNitroanilines are chromophores
Target Conc. 10 mM or 100 mMStandard HTS stock concentrations
Storage -20°C or -80°CProtect from light and moisture

Protocol A: Preparation of Stock Solution

Objective: Create a 10 mM stock solution free of micro-precipitates.

Equipment Required[3][4][5]
  • Analytical Balance (readability 0.01 mg).

  • Anhydrous DMSO (≥99.9%, stored in desiccator).

  • Amber borosilicate glass vials (to block UV/Vis light).

  • Sonicator bath.

  • Vortex mixer.

Workflow Diagram (Visualization)

StockPrep Start Start: Solid Compound Weigh Weigh Solid (Record Mass) Start->Weigh Calc Calculate DMSO Vol (V = n / C) Weigh->Calc AddSolvent Add Anhydrous DMSO (Center of Vial) Calc->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Sonicate Sonicate (5 min) < 40°C Vortex->Sonicate QC Visual QC (Clear/Orange?) Sonicate->QC Aliquot Aliquot & Store (-20°C) QC->Aliquot Pass Fail Troubleshoot (Warm/Filter) QC->Fail Precipitate Fail->Sonicate Retry

Caption: Figure 1. Standardized workflow for the preparation of hydrophobic small molecule stock solutions.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Weighing: Weigh approximately 2–5 mg of the solid into a tared amber glass vial. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve the target molarity (
    
    
    
    ).
    
    
    Example: For 3.2 mg of MNN (MW 270.24) at 10 mM (0.01 M):
    
    
  • Dissolution: Add the calculated volume of Anhydrous DMSO .

    • Technique: Pipette directly onto the solid. Do not wash down the walls yet.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: If solid remains, sonicate in a water bath for 5–10 minutes.

    • Critical: Monitor temperature.[2][3][4] Do not exceed 40°C to prevent thermal degradation of the nitro group.

  • Visual QC: Hold the vial up to a light source. The solution should be a clear, colored liquid (likely yellow/orange) with no visible particulates .

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in polypropylene tubes to avoid freeze-thaw cycles.

Protocol B: Dilution into Aqueous Media (The "Crash-Out" Prevention)

The Problem: Direct addition of high-concentration DMSO stocks (10 mM) into aqueous media (buffer/media) often causes immediate precipitation due to the "Solvent Shock" effect.

The Solution: Use an Intermediate Dilution Step .

Dilution Logic Diagram

Dilution cluster_0 Avoid This Path Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100x Working Conc) (100% DMSO) Stock->Inter Dilute in DMSO (Keep hydrophobic) Media Final Assay Media (1x Working Conc) (1% DMSO) Stock->Media Precipitate Risk! Inter->Media Dilute 1:100 into Media (Rapid dispersion)

Caption: Figure 2. Serial dilution strategy to maintain solubility. Always perform initial dilutions in DMSO before introducing the aqueous phase.

Procedure
  • Step 1 (DMSO Serial Dilution): Dilute the 10 mM stock using DMSO to reach a concentration 1000x or 100x higher than the final assay concentration.

    • Example: For a 1 µM assay final, dilute stock to 100 µM in DMSO.

  • Step 2 (Media Addition): Pipette the diluted DMSO solution into the aqueous media while vortexing the media .

    • Ratio: Ensure the final DMSO concentration is

      
       (v/v) to avoid cellular toxicity.[3][4]
      
  • Step 3 (Immediate Use): Use the aqueous working solution within 30 minutes. Do not store aqueous dilutions of MNN.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Cloudiness upon thawing Water absorption in DMSOCentrifuge (10,000 x g). If pellet forms, discard stock.[5] Re-make with fresh anhydrous DMSO.
Precipitate in cell media "Solvent Shock" (concentration too high)Use the Intermediate Dilution method (Fig 2). Lower the final concentration.
Color change (Darkening) Photodegradation of Nitro/AnilineStore in amber vials. Wrap tubes in foil. Check LC-MS purity.
Inconsistent IC50 data Compound sticking to plasticUse low-binding polypropylene tips and plates. MNN is highly lipophilic.

References

  • NIH Assay Guidance Manual. Compound Management and Preparation of Stock Solutions. (Accessed 2025).[6][4][5][7][8][9][10] Available at: [Link]

  • Way, L., et al. (2002). Evaluation of the compatibility of plastic labware with DMSO. Journal of Biomolecular Screening.
  • PubChem Compound Summary. 4-Methoxy-2-nitroaniline (Substructure Data). Available at: [Link]

Sources

Advanced Crystallization Protocols for 2-Anilino-Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYS-2025-04

Introduction & Physicochemical Context

The 2-anilino-nicotinonitrile scaffold (also known as 2-amino-3-cyanopyridine derivatives) represents a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., MEK, Src, and EGFR inhibitors).

Successful crystallization of these derivatives is often hindered by two competing factors:

  • Conformational Flexibility: The rotatable anilino linker often leads to "oiling out" or amorphous precipitation rather than ordered crystal growth.

  • Aggressive Hydrogen Bonding: The C-3 nitrile (

    
    ) acts as a weak acceptor, while the C-2 anilino (
    
    
    
    ) is a strong donor. This creates a high propensity for formation of solvates (pseudo-polymorphs) rather than the desired anhydrous forms.

This guide provides a self-validating, tiered approach to crystallizing these molecules, moving from bulk purification to high-quality single-crystal growth.

Solvent Selection Strategy: The "Golden Triangle"

For this specific scaffold, standard solvent screens often fail. Based on the polarity profile of the nicotinonitrile core, we utilize a "Golden Triangle" strategy to balance solubility and nucleation.

Solvent ClassRecommended SolventsRole in ProtocolMechanistic Rationale
Protic Polar Ethanol (95%), MethanolPrimary Solvent Disrupts intermolecular

bonds at high temps; promotes stacking upon cooling.
Aprotic Polar DMF, DMSO, DioxaneSolubilizer Required for highly lipophilic aryl-substituted derivatives. High boiling points require antisolvent pairing.
Non-Polar Water, Heptane, TolueneAntisolvent Forces saturation. Water is specific for EtOH/DMF systems; Heptane for Toluene/Ethyl Acetate systems.
Decision Tree for Method Selection

The following logic gate determines the optimal protocol based on your compound's initial behavior.

CrystallizationLogic Start Compound Status SolubilityCheck Solubility in Boiling EtOH? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No SolubilityCheck->NoSoluble ProtocolA PROTOCOL A: Temperature Swing (Ethanol/Water) YesSoluble->ProtocolA ProtocolB PROTOCOL B: Vapor Diffusion (DMF/Water) YesSoluble->ProtocolB DMFCheck Soluble in DMF? NoSoluble->DMFCheck OilingOut Problem: Oiling Out? ProtocolA->OilingOut If fails DMFCheck->YesSoluble Yes ProtocolC PROTOCOL C: Seeding/Slurry Ripening OilingOut->ProtocolC

Figure 1: Decision matrix for selecting the appropriate crystallization technique based on solubility profiles.

Protocol A: Bulk Purification (Temperature Swing)

Objective: Removal of inorganic salts and reaction byproducts (e.g., unreacted anilines) from the final coupling step. Target Purity: >98% HPLC.

The Mechanism

This method exploits the steep solubility curve of nicotinonitriles in ethanol. The nitrile group forms weak H-bonds with ethanol at room temperature, which break at reflux (


), allowing high loading.
Step-by-Step Procedure
  • Saturation: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL/g.

  • Dissolution: Heat to reflux (

    
     oil bath). If the solid does not dissolve, add 1,4-Dioxane  dropwise until clear.
    
    • Critical Check: If the solution is dark/black, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation Induction: Remove from heat. Immediately add warm water (

    
    )  dropwise until a faint permanent turbidity (cloudiness) persists.
    
    • Why warm water? Cold water causes rapid crashing (amorphous solid). Warm water maintains thermodynamic equilibrium.

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling: Wrap the flask in aluminum foil and a towel (insulation) to allow cooling to RT over 4–6 hours.

  • Harvest: Filter the resulting needles/prisms and wash with cold Ethanol:Water (1:1) .

Protocol B: Single-Crystal Growth (Vapor Diffusion)

Objective: Growing X-ray quality crystals for structural determination (SC-XRD). Target: Large, block-like crystals with minimal twinning.

The Mechanism

2-anilino-nicotinonitriles often stack via


 interactions. Rapid evaporation leads to thin, twinned needles. Vapor diffusion slows the saturation rate, allowing molecules to align along the 

-stacking axis (usually the b-axis) without defects.
Experimental Setup (The "Russian Doll" Method)

VaporDiffusion cluster_outer Outer Vessel (Sealed) cluster_inner Inner Vial (Open) Antisolvent Antisolvent Pool (Water or Diethyl Ether) Solution Saturated Solution (Compound in DMF) Antisolvent->Solution Vapor Transfer (Slow Diffusion)

Figure 2: Schematic of the vapor diffusion chamber. The antisolvent vapor slowly diffuses into the inner vial, lowering solubility gradually.

Protocol
  • Inner Vial: Dissolve 15–20 mg of pure compound in 0.5 mL of DMF (or DMSO) in a small 4 mL vial. Ensure it is fully dissolved.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully pipette 3–4 mL of Water (if using DMF) or Diethyl Ether (if using DMSO) into the outer vial.

    • Warning: Do not let the liquids touch directly.

  • Incubation: Cap the outer vial tightly. Store in a vibration-free environment (e.g., a drawer, not on a bench with pumps) for 3–7 days.

  • Harvest: Crystals will form on the walls of the inner vial.

Protocol C: Polymorph Screening (Slurry Conversion)

Objective: Ensuring the isolated solid is the thermodynamically stable polymorph (crucial for bioavailability and regulatory stability).

The Mechanism

Nicotinonitriles can exist in "metastable" forms. A slurry conversion provides energy (via stirring) and solvent mediation to allow the molecules to rearrange into their lowest energy packing state.

Protocol
  • Preparation: Create a supersaturated suspension of the compound in Isopropanol (IPA) or Acetonitrile . There must be visible solid remaining.

  • Cycling: Stir at 300 RPM. Cycle the temperature between

    
     and 
    
    
    
    every 4 hours for 48 hours.
  • Analysis: Filter the solid and immediately analyze via PXRD (Powder X-Ray Diffraction).

  • Validation: Compare the PXRD pattern to the bulk material from Protocol A. If peaks shift, you have discovered a new polymorph.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet instead of crystals.Cause: Temperature dropped too fast or solvent is too polar. Fix: Re-heat, add 10% more ethanol, and seed with a micro-crystal (if available). Use the "scratching" technique on the glass wall to induce nucleation sites.
Solvate Formation Crystals turn opaque/powder upon drying.Cause: Solvent molecules (DMF/EtOH) are trapped in the lattice and escape upon drying, collapsing the crystal. Fix: Switch to Toluene/Heptane system (Protocol A modified) or dry under mild vacuum at

only.
Twinning Crystals look like fused clusters under microscope.Cause: Nucleation rate was too high. Fix: Dilute the starting solution by 20% or switch from Evaporation to Vapor Diffusion (Protocol B).

References

  • Synthesis and General Recrystallization

    • El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Acta Pharmaceutica, 63(2).
    • Source:

  • Microwave-Assisted Synthesis & Solvent-Free Methods

    • Bouzroura, S., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives.[1] Molecules, 27(11), 3486.

    • Source:

  • Structural Characterization & Polymorphism

    • Panini, P., et al. (2014).[2] Polymorphism in two biologically active dihydropyrimidinium hydrochloride derivatives: quantitative inputs towards the energetics associated with crystal packing.[2] Acta Crystallographica Section B.

    • Source:

  • Solvent Systems for Anilinopyridines

    • Davoine, E., et al. (2013).[3] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.

    • Source:

Sources

Application Note: Optimized Cell Viability MTT Assay for Nicotinonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Nicotinonitrile derivatives (3-cyanopyridines) represent a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres in the development of kinase inhibitors (e.g., targeting PIM-1, Src, or EGFR) and tubulin polymerization inhibitors. While the MTT assay is the gold standard for high-throughput cytotoxicity screening, this specific class of molecules presents unique challenges: hydrophobicity-induced precipitation and DMSO sensitivity .

This protocol moves beyond the standard "kit" instructions to provide a rigorous, self-validating methodology optimized for lipophilic nicotinonitrile inhibitors. It addresses the critical causality between compound solubility, mitochondrial reductase activity, and optical density (OD) linearity.

Experimental Design: The "Why" Behind the "How"

The Solubility Paradox

Nicotinonitriles often require high concentrations of DMSO for stock solubilization. However, DMSO concentrations >1% are cytotoxic to many cell lines (e.g., HepG2, MCF-7), causing false positives.

  • Strategic Control: This protocol utilizes a Constant Vehicle Dilution Scheme , ensuring every well (including controls) contains exactly 0.5% DMSO, eliminating the "vehicle effect" variable.

Mechanism of Detection

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to insoluble formazan.[1]

  • Critical Insight: Nicotinonitrile inhibitors often induce G1 cell cycle arrest (cytostatic) rather than immediate necrosis (cytotoxic). Therefore, the incubation time must be sufficient (48–72h) to distinguish proliferation inhibition from background noise.

Materials & Reagents

Reagent/MaterialSpecificationCritical Note
Target Compounds Nicotinonitrile derivativesPurity >95% (HPLC); Free of thiol contaminants.
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromidePrepare 5 mg/mL in PBS.[2][3] Light Sensitive. Filter sterilize (0.22 µm).
Solubilization Buffer 100% DMSO (Anhydrous)Do not use SDS-HCl for this class; DMSO provides faster solubilization for hydrophobic formazan.
Assay Media Phenol Red-Free DMEM/RPMIPhenol red interferes with absorbance at 570 nm.
Positive Control Doxorubicin or StaurosporineValidates cellular responsiveness.

Detailed Protocol

Step 1: Cell Seeding & Linearity Optimization
  • Objective: Ensure the assay readout remains within the linear dynamic range of the spectrophotometer (0.1 – 1.0 OD).

  • Procedure:

    • Harvest cells (e.g., HeLa or HepG2) in the exponential growth phase.

    • Seed cells in 96-well plates.

      • Adherent cells:[1][3] 3,000 – 5,000 cells/well.

      • Suspension cells:[1][3][4] 10,000 – 20,000 cells/well.

    • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not seed cells here. This prevents evaporation artifacts.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Preparation (The "Constant Vehicle" Method)
  • Senior Scientist Note: Most errors occur here. Direct serial dilution in media results in varying DMSO levels. Use the "Intermediate Plate" method.

  • Procedure:

    • Stock Prep: Dissolve Nicotinonitrile inhibitor in 100% DMSO to 20 mM.

    • Intermediate Dilution (100x): In a separate V-bottom plate, perform serial dilutions using 100% DMSO .

    • Final Working Solution: Transfer 2 µL from the Intermediate Plate into 198 µL of culture media.

      • Result: Final DMSO concentration is fixed at 1.0% (before adding to cells) or 0.5% (if adding 100µL to 100µL cells).

Step 3: Treatment & Microscopic Validation
  • Remove old media from the cell plate (carefully, without disturbing the monolayer).

  • Add 100 µL of the Final Working Solution to respective wells.

  • Controls (n=3 minimum):

    • Vehicle Control: Media + 0.5% DMSO (Defines 100% Viability).

    • Positive Control:[1][5] Doxorubicin (10 µM).

    • Blank: Media only (no cells).

  • Critical Checkpoint: Inspect wells under a microscope (10x).

    • Look for: Precipitate crystals. Nicotinonitriles are hydrophobic. If crystals are visible, they will scatter light and artificially inflate OD readings. Abort or dilute further if crystals exist.

Step 4: MTT Addition & Incubation[4][6]
  • Incubate treated cells for 48–72 hours.

  • Add 20 µL of MTT stock (5 mg/mL) to each well. Final conc: 0.5 mg/mL.[6]

  • Incubate for 3–4 hours at 37°C.

    • Stop Condition: Check for intracellular purple formazan crystals.[1] If crystals are growing outside cells (long needles), this indicates bacterial contamination or media reduction.

Step 5: Solubilization & Measurement
  • Aspirate media carefully.[1][3][4][7] (For suspension cells, spin plate at 1000 x g for 5 min first).

  • Add 150 µL 100% DMSO to each well.

  • Shake plate on an orbital shaker for 10 minutes (protect from light).

  • Measure Absorbance at 570 nm (Signal) and 650 nm (Reference/Background).

Data Visualization & Analysis

Assay Workflow Diagram

MTT_Workflow cluster_prep Compound Prep (Critical Step) Start Start: Cell Seeding (3k-5k cells/well) Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Add to Cells Incubate 48-72h Incubate1->Treat Stock 20mM Stock (100% DMSO) Dilution Serial Dilution in 100% DMSO Stock->Dilution MediaPrep Dilute 1:200 in Media (Final DMSO 0.5%) Dilution->MediaPrep MediaPrep->Treat Inspect Microscopic Check (Precipitation?) Inspect->Stock Crystals Found (Reduce Conc) MTT_Add Add MTT Reagent (3-4h Incubation) Inspect->MTT_Add No Crystals Treat->Inspect Solubilize Aspirate & Add DMSO (Dissolve Formazan) MTT_Add->Solubilize Read Read OD 570nm (Ref 650nm) Solubilize->Read

Figure 1: Optimized MTT workflow emphasizing the "Constant Vehicle" dilution method to prevent DMSO toxicity artifacts.

Mechanism of Action & Signal Generation

MOA Inhibitor Nicotinonitrile Inhibitor Target Target Kinase (e.g., PIM-1/EGFR) Inhibitor->Target Inhibits Pathway Signaling Pathway (PI3K/Akt/mTOR) Target->Pathway Downregulates Mitochondria Mitochondrial Activity Pathway->Mitochondria Reduces metabolic flux MTT MTT (Yellow) Mitochondria->MTT Reduces Formazan Formazan (Purple) MTT->Formazan Enzymatic Conversion Viability Cell Viability (OD 570nm) Formazan->Viability Proportional Signal

Figure 2: Mechanistic pathway linking Nicotinonitrile inhibition to the final colorimetric readout.

Data Analysis & Troubleshooting

Calculating Cell Viability

Calculate the percentage of viable cells using the following formula:



  • OD_sample: Absorbance of the well with inhibitor.

  • OD_blank: Absorbance of media only (background).

  • OD_vehicle: Absorbance of cells + DMSO only (100% control).

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Background (Blank) Phenol red interference or microbial contamination.Use phenol red-free media; check sterility.[1]
Low Signal in Control Low seeding density or over-trypsinization.Increase seeding density; reduce trypsin exposure time.
Precipitation in Wells Compound hydrophobicity (Nicotinonitrile scaffold).Reduce max concentration; ensure DMSO is anhydrous.
Variability (High SD) Evaporation or pipetting error.Use "Edge Effect" buffer wells; calibrate pipettes.
False Positive Toxicity DMSO > 1%.Adopt the "Constant Vehicle" dilution scheme (Step 2).

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative study between resazurin, MTT and the water-soluble tetrazolium salts. Acta Histochemica, 114(8), 785-796. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • El-Hamouly, W. S., et al. (2021). Synthesis and anticancer activity of some novel nicotinonitrile derivatives. Future Medicinal Chemistry. (Contextual grounding for target molecule class). Link

  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug.[1][2][3][7][8][9][10][11] Bangladesh Journal of Pharmacology, 12(2), 115-118. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Methoxy-2-(3-nitroanilino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Diagnosis

The Challenge: You are likely experiencing "brick dust" precipitation. 4-Methoxy-2-(3-nitroanilino)nicotinonitrile is a classic hydrophobic kinase inhibitor scaffold.[1] Its poor aqueous solubility stems from two converging factors:

  • High Crystal Lattice Energy: The planar nature of the nicotinonitrile core and the nitroaniline moiety facilitates strong

    
    -
    
    
    
    stacking, leading to a stable crystal lattice that resists dissolution.
  • Lack of Ionization: The molecule is a very weak base .[1] The electron-withdrawing nitro group (

    
    ) on the aniline and the nitrile group (
    
    
    
    ) on the pyridine ring significantly suppress the basicity of the nitrogen atoms.
    • Estimated pKa: ~2.0–3.0 (Pyridine Nitrogen).[1][2]

    • Implication: It remains uncharged (neutral) at physiological pH (7.4), meaning standard pH adjustment (e.g., using HCl) will not solubilize it unless you go to extremely acidic conditions (pH < 2), which is incompatible with most biological assays.[1]

The Solution Strategy: Since pH manipulation is ineffective, you must rely on Cosolvency , Complexation , or Amorphization .

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your end-goal using the logic flow below.

SolubilityDecisionTree start START: Define Application q1 Is this for In Vitro (Cell/Enzyme) or In Vivo (Animal) study? start->q1 invitro In Vitro Assays q1->invitro invivo In Vivo / PK Studies q1->invivo q2 Required Concentration? invitro->q2 sol_C PROTOCOL C: Amorphous Solid Dispersion (ASD) invivo->sol_C low_conc Low (< 10 µM) q2->low_conc high_conc High (> 10 µM) q2->high_conc sol_A PROTOCOL A: DMSO Stock + Kinetic Dilution low_conc->sol_A sol_B PROTOCOL B: Cyclodextrin Complexation high_conc->sol_B

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.

Protocol A: Kinetic Solubility (Low Conc. In Vitro)

Context: Use this for IC50 determination or cellular assays where the final concentration is low (< 10 µM). The goal is to prevent the "crash-out" phenomenon when the DMSO stock hits the aqueous buffer.

The "Solvent Shift" Method

Mechanism: You are relying on kinetic solubility—keeping the compound in a metastable state long enough to run the assay before it crystallizes.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Intermediate Solvent: PEG-400 (Polyethylene glycol 400).[1]

  • Assay Buffer: PBS or Media.

Step-by-Step:

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM . Vortex until clear.

    • Critical Check: If hazy, sonicate at 40°C for 5 mins.[1]

  • Intermediate Dilution (The "Soft Landing"):

    • Do NOT pipette DMSO stock directly into the assay buffer.[1] This causes local supersaturation and immediate precipitation.

    • Instead, dilute the DMSO stock 1:10 into PEG-400 .[1]

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.[1]

  • Final Dilution:

    • Pipette the PEG/DMSO mix into your assay buffer with rapid mixing (vortexing).[1]

    • Target: Final DMSO concentration should be < 1% to avoid cytotoxicity.[1]

Protocol B: Thermodynamic Solubility (High Conc. / In Vivo Injection)[1]

Context: Use this when you need concentrations > 100 µM or for IV/IP injections where DMSO is toxic.[1]

Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation

Mechanism: The hydrophobic nitroaniline moiety enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water. Literature confirms nitroaniline derivatives bind effectively to


-CD [1].[1]

Formulation Table:

ComponentFunctionConcentration (w/v)
HP-

-CD
Complexing Agent20%
PVP K30 Crystallization Inhibitor1%
Phosphate Buffer pH Control50 mM (pH 7.[1]4)

Workflow:

  • Vehicle Preparation: Dissolve 20g HP-

    
    -CD in 80mL of 50mM Phosphate Buffer. Stir until clear. Add 1g PVP K30.
    
  • Compound Addition: Add excess 4-Methoxy-2-(3-nitroanilino)nicotinonitrile powder to the vehicle.

  • Equilibration:

    • Stir at 600 RPM for 24 hours at room temperature.

    • Why? Complexation is an equilibrium process.[1] Time is required for the drug to enter the CD cavity.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove un-dissolved excess solid.[1]

  • Quantification: Analyze filtrate by HPLC-UV to determine soluble concentration.

Protocol C: Amorphous Solid Dispersion (Oral Bioavailability)

Context: For oral dosing (PO) in animal PK studies. Crystalline material will pass through the GI tract unabsorbed.[1] You must convert it to an amorphous state.[3]

Solvent Evaporation / Spray Drying (Lab Scale)

Mechanism: Dispersing the drug in a polymer matrix (HPMC-AS) prevents recrystallization and maintains a supersaturated state in the gut [2].[1]

Reagents:

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade M.[1]

  • Solvent: Acetone:Methanol (2:1 ratio).[1]

Step-by-Step:

  • Dissolution: Dissolve the drug and HPMC-AS in the Acetone:Methanol solvent at a 1:3 ratio (Drug:Polymer) by weight.

    • Example: 100mg Drug + 300mg HPMC-AS in 20mL solvent.[1]

  • Evaporation:

    • Option A (Rotovap): Rapidly remove solvent at 40°C under vacuum.[1]

    • Option B (Nitrogen Stream): Blow dry under nitrogen gas flow.[1]

  • Drying: Place the resulting film/foam in a vacuum oven at 40°C for 12 hours to remove residual solvent.

  • Milling: Gently crush the dried solid into a fine powder.

  • Reconstitution: Suspend this powder in 0.5% Methylcellulose (MC) for oral gavage.

Troubleshooting & FAQ

Q: I see a yellow precipitate immediately upon adding water to my DMSO stock. Why? A: This is the "Solvent Shift" effect.[1] Your compound is hydrophobic.[1] When DMSO (good solvent) is diluted with water (anti-solvent), the solubility limit drops exponentially.[1]

  • Fix: Use Protocol A . Do not go directly from 100% DMSO to 100% Water.[1] Use an intermediate step (PEG-400) or ensure rapid mixing.[1]

Q: Can I use acid to dissolve it? It has an amine. A: Likely No .[1][4] The "amine" is an aniline with a para-nitro group.[1] This is electronically deactivated. The pKa is likely < 3.[1][2] You would need pH 1.0 (0.1 M HCl) to protonate it, which is too acidic for cells.[1]

Q: The compound is sticking to my plastic tips. A: This is common for lipophilic compounds (LogP > 3).[1]

  • Fix: Use Low Retention pipette tips or pre-rinse tips with the DMSO solution before dispensing.[1]

Q: My stock solution turned red over time. A: Nitroanilines are prone to oxidation or photodegradation.[1]

  • Fix: Store DMSO stocks at -20°C in amber vials.[1] Freshly prepare stocks every 3 months.[1]

References

  • Cyclodextrin Binding of Nitroanilines

    • Title: Binding affinity of aniline-substituted dodecaborates to cyclodextrins.[1]

    • Source: Chemical Communications (RSC), 2022.[1]

    • Context: Confirms that nitroaniline derivatives bind to -CD, with the hydrophobic ring driving the interaction.
    • Link:[Link]

  • Amorphous Solid Dispersions for Kinase Inhibitors

    • Title: Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations.[1][3]

    • Source: Lonza Pharma & Biotech, 2023.[1]

    • Context: Validates the use of HPMC-AS for hydrophobic kinase inhibitors (Tyrosine Kinase Inhibitors - TKIs) similar to the nicotinonitrile class.[1]

    • Link:[Link][1]

  • Physical Properties of 4-Methoxy-2-nitroaniline (Fragment Data)

    • Title: 4-Methoxy-2-nitroaniline Physical Properties.[1][2][5]

    • Source: BenchChem / PubChem.[1]

    • Context: Provides pKa estimates (~2-3) and solubility data for the core fragment, justifying the "weak base" diagnosis.
    • Link:[Link][1]

Sources

Technical Support Center: Stability of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-Methoxy-2-(3-nitroanilino)nicotinonitrile. Given the absence of specific published stability data for this compound, this document provides a framework for assessing its stability in cell culture media based on established principles of chemical stability and data from structurally related molecules. It offers troubleshooting guides and frequently asked questions (FAQs) to empower users to proactively address potential stability challenges in their experiments.

I. Understanding the Stability Profile of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile

The molecular structure of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile contains several functional groups that can influence its stability in the aqueous, near-physiological pH and temperature environment of cell culture media. Understanding these potential liabilities is the first step in designing robust experiments.

Key Functional Groups and Potential Instabilities:

  • Nitroanilino Group: The nitro group is susceptible to reduction, which can be catalyzed by components in cell culture media or by cellular metabolism.[1] The rate of this reduction can be influenced by the electronic nature of other substituents on the aromatic ring.[1]

  • Methoxy Group: Methoxy groups on aromatic rings can be susceptible to hydrolysis, particularly under acidic conditions, to yield a phenol.[2][3] While cell culture media is typically buffered to a physiological pH, microenvironments or the presence of acidic byproducts from cellular metabolism could potentially facilitate this process over time.

  • Nicotinonitrile Moiety: The pyridine ring and the cyano group are generally stable. However, the overall electronic properties of this heterocyclic system can influence the reactivity of the attached methoxy and amino groups. Nicotinonitrile derivatives are of significant interest in medicinal chemistry for their biological activities.[4][5][6]

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise when working with 4-Methoxy-2-(3-nitroanilino)nicotinonitrile in a cell culture setting.

Q1: My experimental results are inconsistent. Could compound instability be the cause?

Answer: Yes, inconsistent results are a hallmark of compound instability. If you observe variability between experiments run on different days, or even between wells of the same plate, it is crucial to assess the stability of your compound under your specific experimental conditions.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh concentrated stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.

  • Minimize Time in Media: Reduce the pre-incubation time of the compound in cell culture media before adding it to the cells.

  • Conduct a Stability Study: Follow the protocol outlined in Section IV to quantitatively determine the stability of the compound in your specific cell culture medium over the time course of your experiment.

Q2: I'm having trouble dissolving the compound in my cell culture medium. What can I do?

Answer: Poor aqueous solubility is a common issue for many small molecules and can be mistaken for instability.[7] It is essential to ensure your compound is fully dissolved to achieve an accurate and effective concentration in your experiment.

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.

  • Serial Dilution: Perform serial dilutions of your stock solution directly into the cell culture medium. Vortex or gently agitate after each dilution step.

  • Visual Inspection: After the final dilution, visually inspect the solution for any precipitates. If precipitation is observed, you may need to lower the final working concentration or explore the use of solubilizing agents (though be mindful of their potential effects on your cells).

  • Perform a Solubility Assay: For a quantitative measure, you can perform a kinetic or thermodynamic solubility assay.[7]

Q3: What are the likely degradation products of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile, and how can I detect them?

Answer: Based on the functional groups, the primary potential degradation pathways are reduction of the nitro group and hydrolysis of the methoxy group.

  • Potential Degradation Product 1 (Nitro Reduction): 4-Methoxy-2-(3-aminoanilino)nicotinonitrile.

  • Potential Degradation Product 2 (Methoxy Hydrolysis): 4-Hydroxy-2-(3-nitroanilino)nicotinonitrile.

Detection:

A stability-indicating HPLC method is the most effective way to detect and quantify these potential degradation products.[5] During your stability study (see Section IV), the appearance of new peaks in the chromatogram that correspond to a decrease in the parent compound's peak area would suggest degradation. Mass spectrometry (LC-MS) can then be used to identify the mass of these new peaks and confirm if they correspond to the expected degradation products.

III. Recommended Handling and Storage

To minimize the risk of degradation before experimental use, the following handling and storage procedures are recommended:

Condition Recommendation Rationale
Solid Compound Storage Store at -20°C in a desiccator, protected from light.Low temperatures slow down chemical reactions, desiccation prevents hydrolysis, and protection from light avoids photodegradation.[8]
Stock Solution Storage Prepare concentrated stock solutions in an anhydrous, high-purity solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C.Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and promote degradation.
Working Solution Preparation Prepare fresh dilutions in cell culture media immediately before each experiment.The aqueous environment of cell culture media is where the compound is most likely to be unstable.

IV. Experimental Protocol: Assessing the Stability of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile in Cell Culture Media

This protocol provides a step-by-step guide to performing a forced degradation study to determine the stability of your compound.

A. Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in DMSO prep_media Prepare Working Solution in Media (e.g., 10 µM) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate Start Experiment timepoints Sample at T=0, 2, 4, 8, 24, 48h incubate->timepoints quench Quench with Acetonitrile timepoints->quench Collect Samples centrifuge Centrifuge to Pellet Proteins quench->centrifuge hplc Analyze Supernatant by HPLC-UV/MS centrifuge->hplc plot Plot % Remaining vs. Time hplc->plot half_life Calculate Half-life (t1/2) plot->half_life

Caption: Workflow for assessing compound stability in cell culture media.

B. Materials and Reagents
  • 4-Methoxy-2-(3-nitroanilino)nicotinonitrile

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or phosphoric acid

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

C. Step-by-Step Protocol
  • Prepare a 10 mM stock solution of 4-Methoxy-2-(3-nitroanilino)nicotinonitrile in DMSO.

  • Prepare the working solution by diluting the stock solution to your final experimental concentration (e.g., 10 µM) in your complete cell culture medium. Prepare a sufficient volume for all time points.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 sample.

  • Incubation: Place the remaining working solution in a sterile container in a cell culture incubator at 37°C with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from the incubating solution.

  • Sample Quenching and Preparation:

    • To each collected aliquot (including T=0), add an equal volume of acetonitrile. This will stop any further degradation and precipitate proteins from the serum in the media.

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method. A general starting point for method development is provided below.

D. Recommended HPLC Method
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable gradient (e.g., 10-90% B over 15 minutes) and optimize as needed to resolve the parent compound from any degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength Determine the λmax of the compound by running a UV-Vis scan. Monitor at this wavelength. If an MS detector is available, use it for more sensitive and specific detection.
Injection Volume 10-20 µL

This method is a starting point and should be optimized for your specific equipment and compound.

E. Data Analysis and Interpretation
  • Quantify the Peak Area: For each time point, determine the peak area of the parent compound, 4-Methoxy-2-(3-nitroanilino)nicotinonitrile.

  • Calculate Percentage Remaining: Normalize the peak area at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot the Data: Create a graph of "% Remaining" versus "Time".

  • Determine the Half-Life (t½): The half-life is the time it takes for 50% of the compound to degrade. This can be determined from your plot. A compound with a half-life significantly shorter than the duration of your experiment may lead to unreliable results.

V. Potential Degradation Pathways

The following diagram illustrates the potential chemical transformations that 4-Methoxy-2-(3-nitroanilino)nicotinonitrile may undergo in cell culture media.

Degradation_Pathways cluster_reduction Nitro Reduction cluster_hydrolysis Methoxy Hydrolysis Parent 4-Methoxy-2-(3-nitroanilino)nicotinonitrile Reduced 4-Methoxy-2-(3-aminoanilino)nicotinonitrile Parent->Reduced [H] Hydrolyzed 4-Hydroxy-2-(3-nitroanilino)nicotinonitrile Parent->Hydrolyzed H2O, H+

Sources

Overcoming steric hindrance in 2-position substitution of nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Position Substitution of Nicotinonitriles Ticket Type: Advanced Troubleshooting Guide & FAQ Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "2-Position Paradox"

You are likely here because your standard substitution reaction on 2-chloro-3-cyanopyridine (2-chloronicotinonitrile) has failed.

This scaffold presents a classic medicinal chemistry paradox:

  • Electronic Activation: The pyridine nitrogen and the 3-cyano group strongly withdraw electron density, theoretically making the 2-position highly electrophilic and perfect for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Blockade: The 3-cyano group, while electronically activating, physically crowds the 2-position. This creates a "steric wall" that repels incoming nucleophiles and destabilizes the transition state for bulky amines or carbon nucleophiles.

This guide treats your synthesis as a broken system. We will diagnose the failure mode (Electronic vs. Steric) and provide the specific "patch" (Protocol) to fix it.

Part 1: Diagnostic Workflow

Before changing solvents or temperatures randomly, use this logic tree to determine the correct activation strategy.

G Start Start: Reaction Stalled/Low Yield CheckNuc Analyze Nucleophile Sterics Start->CheckNuc SmallNuc Small/Linear (Primary amines, MeO-, EtS-) CheckNuc->SmallNuc Low Sterics BulkyNuc Bulky/Branched (Sec-amines, t-Bu, Anilines) CheckNuc->BulkyNuc High Sterics CheckLG Check Leaving Group (LG) SmallNuc->CheckLG BulkyNuc->CheckLG IsCl LG = Chlorine CheckLG->IsCl CheckLG->IsCl IsF LG = Fluorine CheckLG->IsF CheckLG->IsF RouteA Route A: Standard SNAr Increase T / Polar Solvent IsCl->RouteA RouteC Route C: Pd-Catalysis (Buchwald-Hartwig) IsCl->RouteC IsF->RouteA RouteB Route B: The 'Fluorine Switch' (Halex Reaction) IsF->RouteB

Figure 1: Decision matrix for selecting the optimal substitution pathway based on nucleophile size and leaving group.

Part 2: Troubleshooting The Pathway

Issue #1: The Reaction is Sluggish (<10% Conversion)

Diagnosis: The 3-cyano group is blocking the approach of the nucleophile to the


-complex (Meisenheimer intermediate). While Chlorine is a good leaving group, the C-Cl bond length and the steric bulk of Chlorine itself exacerbate the crowding.

The Fix: The "Fluorine Switch" (Sanger's Effect) Switch your starting material from 2-chloro-3-cyanopyridine to 2-fluoro-3-cyanopyridine .

  • Why? Fluorine is the smallest halogen (low steric penalty). More importantly, its extreme electronegativity stabilizes the intermediate Meisenheimer complex significantly more than chlorine. In sterically hindered systems, 2-fluoro derivatives can react up to 300x faster than 2-chloro analogs [1].[1][2]

Issue #2: Side Products (Hydrolysis)

Diagnosis: You heated the reaction to 120°C+ in DMF/DMSO to overcome sterics, but the nitrile hydrolyzed to a primary amide (


).
The Fix: 
  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) or Sulfolane .[1] They are more thermally stable than DMF.[1]

  • Dry Conditions: Add 3Å Molecular Sieves. Hydrolysis requires water; eliminate it.[1]

  • Microwave Irradiation: Short bursts of high energy (150°C for 10 min) often favor the kinetic substitution product over the thermodynamic hydrolysis product [2].

Part 3: Troubleshooting Palladium Catalysis (Buchwald-Hartwig)

When


 fails (especially with anilines or secondary amines), we use Pd-catalysis.[1] However, nicotinonitriles are notorious "catalyst poisoners."[1]
Issue #3: Catalyst Deactivation (The "Nitrile Sink")

Diagnosis: The reaction turns black (Pd precipitation) immediately, or yields are <20%. Mechanism: The nitrile nitrogen at C3 is a competent ligand. It coordinates to the Palladium (


), forming a stable, unreactive complex that prevents the amine from binding.[1]

The Fix: Ligand Engineering You must use a ligand that is bulky enough to prevent the nitrile from binding to the Pd center (chelating effect) and electron-rich enough to facilitate oxidative addition.

Recommended Ligand Systems:

Ligand Type Why it works for Nicotinonitriles
Xantphos Bidentate Large bite angle (111°) forces reductive elimination and sterically crowds out the nitrile coordination.
BrettPhos Monodentate Extremely bulky biaryl phosphine designed specifically for primary amines; prevents Pd-N(nitrile) binding.[1]

| BINAP | Bidentate | Standard choice, but often requires higher loading (5-10 mol%) for this scaffold.[1] |

Part 4: Validated Protocols

Protocol A: The "Fluorine Switch" (High-Speed )

Use this for: Primary amines, cyclic secondary amines (morpholine/piperidine).[1]

  • Substrate: Dissolve 2-fluoro-3-cyanopyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

    • Note: If you only have the 2-chloro starting material, generate the fluoro-analog in situ by adding CsF (3.0 equiv) and heating to 100°C for 1 hour before adding the amine [3].

  • Base: Add DIPEA (2.0 equiv) or

    
      (1.5 equiv).[1]
    
  • Nucleophile: Add the amine (1.2 equiv).

  • Reaction: Stir at RT for 2 hours.

    • Validation: Monitor by TLC.[1] The 2-F spot will disappear rapidly. If sluggish, heat to 50°C.

  • Workup: Dilute with water (crash precipitation). Filtration usually yields pure product.[1]

Protocol B: Sterically Demanding Buchwald-Hartwig

Use this for: Anilines, bulky aliphatic amines, or when Protocol A fails.[1]

  • Vessel: Oven-dried microwave vial with a stir bar.

  • Catalyst Loading:

    • Pd(OAc)2 (2 mol%)[1]

    • Xantphos (3 mol%) - Crucial: Pre-stir Pd and Ligand in solvent for 5 mins to form the active catalyst.

  • Reagents:

    • 2-chloro-3-cyanopyridine (1.0 equiv)[1]

    • Amine (1.2 equiv)[1]

    • 
        (2.0 equiv) - Avoid NaOtBu as it may attack the nitrile.
      
  • Solvent: anhydrous 1,4-Dioxane (degassed with

    
     sparging for 10 mins).
    
  • Conditions: Heat at 100°C for 12 hours (oil bath) or 130°C for 30 mins (Microwave).

  • Self-Validation:

    • Check: If the reaction mixture stays yellow/orange, the catalyst is active. If it crashes out as "Palladium black" mirrors instantly, oxygen was present or the ligand failed (switch to BrettPhos).[1]

Part 5: Mechanism Visualization

Understanding why the 3-CN group complicates the mechanism is key to troubleshooting.

SNAr cluster_0 The Steric/Electronic Conflict Substrate 2-Halo-3-cyanopyridine TS1 Transition State 1 (Steric Clash) Substrate->TS1 + Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by CN) TS1->Meisenheimer Rate Determining Step (High Energy if Bulky) Product 2-Substituted Product Meisenheimer->Product - Leaving Group

Figure 2: The


 pathway. The 3-CN group raises the energy of TS1 (Steric penalty) but lowers the energy of the Meisenheimer complex (Electronic stabilization). Troubleshooting involves lowering TS1 energy via Fluorine (smaller LG) or Catalysis.[1]

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: Generally, no.[1] Copper requires higher temperatures (>140°C) which often hydrolyzes the nitrile. However, for specific N-arylation of azoles (e.g., imidazole), CuI/DMEDA systems can work if the solvent is strictly anhydrous.[1]

Q: My product is forming, but I can't separate it from the starting material. A: 2-chloro and 2-amino nicotinonitriles often streak on silica.[1]

  • Tip: Use DCM:MeOH:NH4OH (90:9:1) as your eluent.[1] The ammonia suppresses the interaction with silanols. Alternatively, convert the unreacted chloride to the ether using NaOMe, which will have a vastly different Rf, allowing separation.[1]

Q: I see a peak with M+18 in my LCMS. A: That is the primary amide (hydrolysis of nitrile). Your solvent was wet, or your base contained hydroxide impurities.[1] Switch to


 and fresh anhydrous solvent.

References

  • Effect of Leaving Group in

    
    : 
    Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution. Chemical Reviews, 49(2), 273–412.[1]
    Note: Establishes the F >> Cl > Br reactivity order for activated aromatics.
    [1]
    
  • Microwave Assisted Synthesis: Leadbeater, N. E. (2005).[1] Fast, clean organic chemistry using microwave heating.[1] Chemical Communications, (23), 2881–2902.[1]

  • Halex (Halogen Exchange) Strategy: Finger, G. C., & Kruse, C. W. (1956).[1] Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037.[1]

  • Buchwald-Hartwig Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

Sources

Validation & Comparative

Comparison of binding affinity (Kd) for 2-anilino vs 4-anilino nicotinonitriles

Comparison Guide: Binding Affinity ( ) of 2-Anilino vs. 4-Anilino Nicotinonitriles

Executive Summary

In the design of ATP-competitive kinase inhibitors, the nicotinonitrile (3-cyanopyridine) scaffold serves as a critical pharmacophore, mimicking the adenine ring of ATP. The positioning of the anilino substituent—specifically at the C2 versus C4 position—fundamentally alters the binding topology, hydrogen bonding vectors, and resultant dissociation constant (

  • 4-Anilino-3-nicotinonitriles (and their bicyclic quinoline analogs) typically exhibit Type I binding , functioning as potent "hinge binders" with

    
     values frequently in the single-digit nanomolar range (e.g., EGFR, Src family).
    
  • 2-Anilino-3-nicotinonitriles often adopt alternative binding modes due to the proximity of the pyridine nitrogen. They are prominent in targeting Ser/Thr kinases (e.g., Aurora, PDK1) but generally display higher

    
     values (50–500 nM) unless structurally optimized to exploit specific "gatekeeper" pockets.
    

This guide analyzes the structural causality behind these affinity differences and provides a validated protocol for determining their

Structural Basis of Affinity[1]

The differential binding affinity is governed by the geometry of the hydrogen bond donor-acceptor motifs presented to the kinase hinge region.

The 4-Anilino "Adenine Mimic"

The 4-anilino-3-cyanopyridine motif creates a pseudo-bicyclic system (especially when fused as a quinoline) that perfectly mimics the N1 and N6 of adenine.

  • H-Bond Acceptor: The pyridine Ring Nitrogen (N1).

  • H-Bond Donor: The exocyclic aniline NH at C4.

  • Result: This arrangement forms a high-affinity bidentate hydrogen bond with the backbone carbonyl and amide of the kinase hinge (e.g., Met793 in EGFR).

The 2-Anilino "Intramolecular Lock"

The 2-anilino substituent places the aniline NH adjacent to the pyridine N1 and the C3-cyano group.

  • Intramolecular Effect: A strong intramolecular hydrogen bond often forms between the 2-NH and the Ring N1 (or the nitrile N), flattening the molecule but "hiding" the donor/acceptor from the protein.

  • Binding Consequence: To bind the hinge, the molecule must often break this internal bond or adopt a twisted conformation, incurring an energetic penalty that increases

    
    .
    
Structural Topology Diagram

The following diagram illustrates the divergent signaling and binding logic between the two isomers.

BindingTopologycluster_04-Anilino Scaffoldcluster_12-Anilino Scaffoldnode44-Anilino-3-CN-Pyridinemech4Mechanism: Adenine Mimicrynode4->mech4bind4Binding: Bidentate Hinge Interaction(Met793/Thr315)mech4->bind4affinity4Affinity: High (Kd < 10 nM)bind4->affinity4node22-Anilino-3-CN-Pyridinemech2Mechanism: Allosteric / Induced Fitnode2->mech2bind2Binding: Monodentate orWater-Mediatedmech2->bind2affinity2Affinity: Moderate (Kd: 50-500 nM)bind2->affinity2

Figure 1: Comparative binding topology of 4-anilino vs. 2-anilino nicotinonitrile scaffolds showing the divergence in mechanism and resultant affinity.

Comparative Data Analysis

The following data summarizes binding affinities (


Feature4-Anilino-3-Nicotinonitrile2-Anilino-3-Nicotinonitrile
Primary Target Class Tyrosine Kinases (EGFR, Src, HER2)Ser/Thr Kinases (Aurora, PDK1, JNK)
Binding Mode Type I (ATP Competitive, DFG-in)Type I (ATP Competitive) or Type I½
Hinge Interaction Direct Bidentate (Strong)Monodentate / Distorted
Representative

0.2 – 15 nM (e.g., Bosutinib analogs)40 – 250 nM (e.g., Aurora inhibitors)
Selectivity Profile Often Promiscuous (Pan-kinase)Tunable via 4/6-position substitution
Chemical Stability High (Aromatic resonance)Moderate (Susceptible to hydrolysis)

Key Insight: The 4-anilino scaffold is the "gold standard" for raw potency due to its geometric complementarity with the ATP pocket. The 2-anilino scaffold is often utilized when selectivity over potency is the goal, or when targeting kinases with unique hinge architectures (e.g., JNK3).

Experimental Protocol: Determination via TR-FRET

To validate the binding affinity of your specific nicotinonitrile derivatives, use the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. This method is equilibrium-based and avoids the kinetic artifacts of wash steps.

Reagents & Equipment
  • Kinase: Recombinant human kinase (e.g., EGFR-WT or Aurora-A) tagged (GST or His).

  • Tracer: Eu-labeled anti-tag antibody (Donor) + AlexaFluor-labeled ATP-competitive tracer (Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Reader: PerkinElmer EnVision or Tecan Spark (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 100x stocks of 2-anilino and 4-anilino derivatives in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) starting at 10

      
      M down to 0.5 nM.
      
  • Reaction Assembly (384-well plate):

    • Step A: Add 5

      
      L of 1x Kinase/Antibody mix (Final conc: 5 nM Kinase, 2 nM Antibody).
      
    • Step B: Add 100 nL of compound (using acoustic dispenser or pin tool). Incubate 15 mins at RT.

    • Step C: Add 5

      
      L of Tracer (Final conc: 
      
      
      of the tracer, typically 5-10 nM).
  • Equilibration & Detection:

    • Incubate the plate for 60 minutes at Room Temperature in the dark to reach equilibrium.

    • Read Fluorescence at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis:

    • Calculate the TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. [Inhibitor] (log scale).

    • Fit data to the Cheng-Prusoff equation (if using

      
      ) or a direct binding isotherm to solve for 
      
      
      :
      
      
Workflow Diagram

ExperimentalWorkflowcluster_prep1. Preparationcluster_assay2. Binding Reactioncluster_analysis3. AnalysiscmpdCompoundDilution(DMSO)mixIncubate15 mincmpd->mixprotKinase +Eu-Ab Mixprot->mixtracerAdd Tracer(Alexa-647)mix->tracerequilEquilibrium60 mintracer->equilreadTR-FRET Read(665/615 nm)equil->readcalcCalculate Kd(Curve Fit)read->calc

Figure 2: TR-FRET experimental workflow for determining binding affinity (

References

  • Wissner, A., et al. (2002).[1] "Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles." Bioorganic & Medicinal Chemistry Letters.

  • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[2] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[3,2-d]pyrimidine Inhibitors of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Klutchko, S. R., et al. (1998). "2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity."[3] Journal of Medicinal Chemistry.

  • Zhang, P., et al. (2020).[4] "Discovery of Novel 2-aminonicotinonitrile Derivatives With New Potential Autophagy Activity."[4] Future Medicinal Chemistry.

  • Gajiwala, K. S., et al. (2013). "Insight into the Mechanism of Type I Kinase Inhibition by 4-Anilino-Quinoline-3-Carbonitriles." Structure.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.